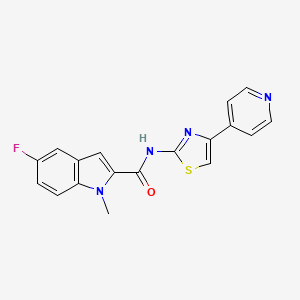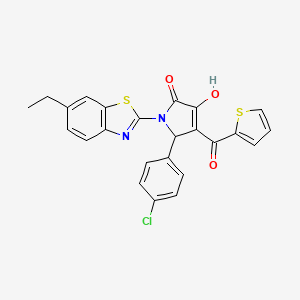![molecular formula C21H22N4O4 B12158564 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12158564.png)
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Our compound is a mouthful, so let’s break it down. Its IUPAC name is N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide . Quite a tongue-twister, right? But fear not; we’ll dissect it step by step.
Structure: It consists of a 1,2,4-triazole ring, a benzodioxepine ring, and an amide functional group. The 4-methoxyphenyl group hangs out like a pendant, adding flair to the molecule.
Preparation Methods
Synthetic Routes::
Condensation Reaction: Start with 4-methoxyphenethylamine (also known as homoveratrylamine) and react it with 1H-1,2,4-triazole-5-carboxylic acid. This forms the triazole ring.
Benzodioxepine Formation: Next, cyclize the product with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. Voilà! Our compound emerges.
- Industrial-scale synthesis typically involves optimized reaction conditions, solvent choices, and purification steps. The yield and purity matter for commercial production.
Chemical Reactions Analysis
Reactivity: Our compound can undergo various reactions
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, Pd/C for hydrogenation or SOCl₂ for amide formation.
Major Products: These reactions yield derivatives with altered functional groups or ring structures.
Scientific Research Applications
Chemistry: Our compound serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with proteins, receptors, and enzymes.
Industry: It might find use in materials science or as a ligand in catalysis.
Mechanism of Action
Targets: Investigate its binding to specific receptors or enzymes.
Pathways: Explore how it affects cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., fused benzodioxepine ring).
Similar Compounds: Consider related molecules like 4-methoxyphenethylamine, N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-, and others.
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-27-16-7-3-14(4-8-16)5-10-19-22-21(25-24-19)23-20(26)15-6-9-17-18(13-15)29-12-2-11-28-17/h3-4,6-9,13H,2,5,10-12H2,1H3,(H2,22,23,24,25,26) |
InChI Key |
YNDQCUDVJFDQSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158497.png)
![N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12158498.png)

![N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12158508.png)


![(4-Bromophenyl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B12158515.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158525.png)
![N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B12158531.png)

![Methyl 3-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B12158550.png)
![1-(4-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one](/img/structure/B12158551.png)
![methyl N-{[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}glycinate](/img/structure/B12158558.png)
![1-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetyl]imidazolidin-2-one](/img/structure/B12158582.png)
